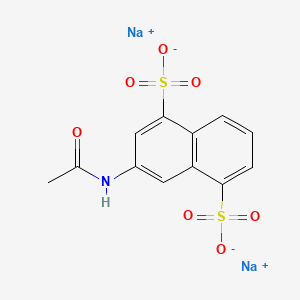
Thioperoxydicarbonic acid, dipropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-propyl) dixanthogen is an organosulfur compound with the molecular formula C8H14O2S4. It is a yellow to yellow-green substance that is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and gasoline . This compound is primarily used as a flotation agent in the mining industry, as well as a polymerization regulator, lubricant additive, and in the production of rubber and latex products .
準備方法
Bis(1-propyl) dixanthogen is synthesized through the oxidation of sodium isopropyl xanthate with potassium persulfate . The reaction involves the following steps:
- Dissolving sodium isopropyl xanthate in water.
- Adding potassium persulfate to the solution.
- Allowing the oxidation reaction to proceed, forming bis(1-propyl) dixanthogen.
- Isolating the product through washing and drying .
Industrial production methods typically involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Bis(1-propyl) dixanthogen undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bis(1-propyl) dixanthogen has several scientific research applications:
作用機序
The mechanism by which bis(1-propyl) dixanthogen exerts its effects involves the formation of disulfide bonds with thiol groups in proteins and other molecules. This can lead to the inhibition of enzyme activity and disruption of protein-protein interactions . The molecular targets and pathways involved include enzymes with active site cysteine residues and signaling pathways that rely on thiol-disulfide exchange reactions .
類似化合物との比較
Bis(1-propyl) dixanthogen is similar to other dixanthogen compounds, such as bis(isopropyl) dixanthogen and bis(ethyl) dixanthogen . These compounds share similar chemical structures and properties but differ in the length and branching of their alkyl groups. The uniqueness of bis(1-propyl) dixanthogen lies in its specific alkyl group, which can influence its solubility, reactivity, and biological activity .
Similar compounds include:
- Bis(isopropyl) dixanthogen
- Bis(ethyl) dixanthogen
- Bis(methyl) dixanthogen
These compounds are used in similar applications but may have different efficiencies and specificities depending on the context.
特性
CAS番号 |
3750-28-5 |
|---|---|
分子式 |
C8H14O4S2 |
分子量 |
238.3 g/mol |
IUPAC名 |
propyl (propoxycarbonyldisulfanyl)formate |
InChI |
InChI=1S/C8H14O4S2/c1-3-5-11-7(9)13-14-8(10)12-6-4-2/h3-6H2,1-2H3 |
InChIキー |
XAEMUOQZSOXMRG-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)SSC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)


